REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:16][CH2:17][OH:18])[S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4].CC(C)=[O:21].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH2:1]([N:5]([CH2:16][C:17]([OH:21])=[O:18])[S:6]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2.3|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(S(=O)(=O)C1=CC=C(C=C1)C)CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 4 hours at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
Add excess isopropanol and filter
|
Type
|
CUSTOM
|
Details
|
the reaction through a plug of diatomaceous earth
|
Type
|
WASH
|
Details
|
Rinse the plug with acetone (2×50 mL) and methylene chloride (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combine the filtrates and concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography (silica gel, methanol/methylene chloride)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |